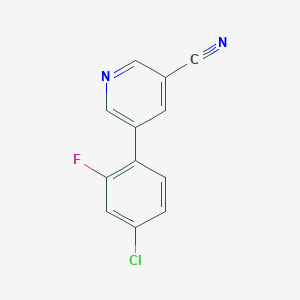

5-(4-Chloro-2-fluorophenyl)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1346691-89-1 |

|---|---|

Molecular Formula |

C12H6ClFN2 |

Molecular Weight |

232.64 g/mol |

IUPAC Name |

5-(4-chloro-2-fluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6ClFN2/c13-10-1-2-11(12(14)4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H |

InChI Key |

ZAHVJRQOCWQLTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Chloro 2 Fluorophenyl Nicotinonitrile and Analogues

Multi-Component Reaction (MCR) Strategies for Nicotinonitrile Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgtcichemicals.com This approach offers significant advantages, including reduced waste, fewer purification steps, and higher atom economy, making it a cornerstone of green chemistry. acsgcipr.org For the synthesis of the nicotinonitrile scaffold, several MCR strategies are employed, primarily revolving around the formation of the central pyridine (B92270) ring.

First reported by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product of this reaction is a 1,4-dihydropyridine (1,4-DHP), often referred to as a Hantzsch ester. wikipedia.orgacs.org Subsequent oxidation of the 1,4-DHP yields the corresponding aromatic pyridine derivative. wikipedia.org The driving force for this final aromatization step is the formation of a stable aromatic ring. wikipedia.org

While the traditional Hantzsch synthesis has drawbacks such as long reaction times and harsh conditions, modern variations have been developed using microwave irradiation and alternative catalysts to improve yields and reaction efficiency. wikipedia.orgnih.gov

Tandem reactions that combine Knoevenagel condensation and Michael addition are powerful tools for synthesizing substituted pyridines. In this approach, a Knoevenagel condensation is first used to react an aldehyde with an active methylene compound, such as malononitrile. d-nb.infopcbiochemres.com This step forms a cyanoolefin intermediate (an electron-deficient alkene). pcbiochemres.com

Following the initial condensation, a Michael donor undergoes a conjugate addition to this intermediate. The subsequent intramolecular cyclization and aromatization lead to the formation of the highly substituted nicotinonitrile ring. pcbiochemres.compcbiochemres.com This sequence allows for the controlled introduction of various substituents onto the pyridine core. For example, a three-component reaction between 3-bromopropenals, benzoylacetonitriles, and ammonium acetate, catalyzed by copper, utilizes a Knoevenagel-type condensation to form a δ-bromo-2,4-dienone. This intermediate then reacts with ammonia and undergoes a 6π-azaelectrocyclization and subsequent aromatization to yield the nicotinonitrile product. acs.org

Catalysis in Nicotinonitrile Synthesis

Catalysis is pivotal in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. For nicotinonitrile synthesis, both heterogeneous and homogeneous catalytic systems have been explored, including advanced nanomaterials and organocatalysts.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgnih.gov Their high surface area and tunable structures make them excellent candidates for catalysis. acs.orgnih.gov Nanomagnetic MOFs, which incorporate magnetic nanoparticles like Fe₃O₄ into the MOF structure, offer the additional advantage of easy separation from the reaction mixture using an external magnet. acs.orgnih.govnih.gov

A novel nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been successfully employed for the green synthesis of a wide range of nicotinonitrile derivatives. acs.orgnih.gov This catalyst facilitates a four-component reaction involving an aldehyde, an acetophenone derivative, a 3-oxopropanenitrile, and ammonium acetate. acs.orgnih.gov The reactions proceed under solvent-free conditions at elevated temperatures (110 °C), yielding the desired products in high yields (68–90%) within short reaction times (40–60 min). acs.orgnih.gov The catalyst demonstrates high stability and can be recycled multiple times without a significant loss of activity. nih.gov

| Entry | Aldehyde | Yield (%) | Time (min) |

|---|---|---|---|

| 1 | 4-chlorobenzaldehyde | 90 | 40 |

| 2 | 4-bromobenzaldehyde | 88 | 45 |

| 3 | 2-chlorobenzaldehyde | 85 | 50 |

| 4 | 4-nitrobenzaldehyde | 86 | 45 |

| 5 | Benzaldehyde | 89 | 40 |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthetic chemistry, avoiding the use of potentially toxic or expensive metals. Various organocatalytic systems have been developed for the synthesis of pyridine derivatives.

For instance, isonicotinic acid has been shown to be an efficient organocatalyst for the tandem Knoevenagel-Michael-cyclocondensation reaction of aldehydes, malononitrile, and barbituric acid derivatives to form related heterocyclic systems. pcbiochemres.compcbiochemres.com More recently, photochemical organocatalytic methods have been developed for the functionalization of pyridines. One such method uses a dithiophosphoric acid that performs three catalytic roles: as a Brønsted acid for pyridine activation, as a single electron transfer (SET) reductant, and as a hydrogen atom abstractor. acs.orgnih.govacs.org This system allows for the formation of a new C(sp²)–C(sp³) bond by coupling pyridinyl radicals with allylic radicals, offering a novel strategy for modifying the pyridine ring with high regioselectivity. acs.orgresearchgate.net

Mechanistic Investigations of Nicotinonitrile Cyclization and Aromatization

Understanding the reaction mechanism is crucial for optimizing synthetic routes. The formation of the nicotinonitrile ring typically involves a key cyclization step followed by an aromatization event.

In multi-component syntheses, such as those catalyzed by nanomagnetic MOFs, the final step of the mechanism is proposed to be a cooperative vinylogous anomeric-based oxidation (CVABO). acs.orgnih.govnih.gov This process is responsible for the aromatization of the dihydropyridine intermediate to the final nicotinonitrile product.

For reactions proceeding through a Hantzsch-type pathway, the final and often rate-limiting step is the oxidation of the 1,4-dihydropyridine intermediate. znaturforsch.com This aromatization can be induced by various oxidizing agents, and mechanistic studies suggest it can proceed via an electron transfer-induced pathway. znaturforsch.comwikipedia.org The stability of the resulting aromatic pyridine ring is the primary thermodynamic driving force for this transformation. wikipedia.org

In Knoevenagel-Michael sequences, the mechanism involves the initial formation of a Michael adduct, which then undergoes an intramolecular cyclization. This cyclization is often a nucleophilic attack of a nitrogen atom onto a nitrile or carbonyl group, followed by dehydration or another elimination step to achieve aromatization. pcbiochemres.com Computational studies on related systems, such as the reaction between 1,4-dihydropyridines and α,β-unsaturated nitriles, indicate that the mechanism can exist on a spectrum between a direct hydride transfer and an Alder-Ene-like pathway, often proceeding through a highly asynchronous, nearly stepwise transition state. chemrxiv.org

Elucidation of Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Pathways

A novel and efficient strategy for the synthesis of various nicotinonitrile derivatives involves a mechanism known as Cooperative Vinylogous Anomeric-Based Oxidation (CVABO). researchgate.net This pathway is often the final step in multi-component reactions that bring together aldehydes, active methylene compounds, and an ammonia source to construct the dihydropyridine intermediate. acs.orgnih.gov

The CVABO mechanism is proposed to explain the spontaneous aromatization of the dihydropyridine ring to the final nicotinonitrile product without the need for an external oxidant. researchgate.netnih.gov The driving force for this oxidation is believed to be an anomeric effect, a stereoelectronic phenomenon that stabilizes a particular conformation. In this context, a vinylogous anomeric effect, which operates through an extended π-system, facilitates the elimination of hydrogen from the dihydropyridine ring. researchgate.net This process occurs cooperatively, leading to the stable aromatic pyridine system. Researchers have successfully employed this strategy in solvent-free, green conditions, often catalyzed by recyclable magnetic nanoparticles, to produce a wide range of nicotinonitrile derivatives in high yields (ranging from 50% to 90%). acs.orgnih.gov

Table 1: Examples of Nicotinonitrile Synthesis via CVABO Pathway

| Catalyst | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Fe3O4@SiO2@tosyl-carboxamide | Solvent-free, multicomponent reaction | 50-73% | researchgate.netnih.gov |

Role of Chemical Oxidation in Pyridine Ring Aromatization

While the CVABO pathway offers a spontaneous aromatization route, the most common and versatile method for synthesizing pyridine derivatives is the oxidative aromatization of their 1,4-dihydropyridine (1,4-DHP) precursors. jcbsc.orgmdpi.com This approach is fundamental in classic pyridine syntheses like the Hantzsch synthesis. After the initial condensation reaction forms the 1,4-DHP ring, an oxidation step is required to convert it into the stable aromatic pyridine ring. mdpi.com

A wide variety of oxidizing agents have been developed for this transformation, ranging from mild to strong oxidants. The choice of oxidant can depend on the other functional groups present in the molecule. Common oxidants include nitric acid, manganese dioxide, and potassium permanganate. More recently, greener and more efficient methods have been developed, utilizing catalysts and milder oxidants to improve yields and reduce waste. jcbsc.org For instance, the conversion of alkyl-substituted piperidines to the corresponding pyridines can be achieved using a supported vanadia catalyst, which is then followed by ammonolysis to yield nicotinonitrile. google.com The aromatization step is crucial as it imparts the unique electronic properties and stability characteristic of the pyridine scaffold. nih.govnih.gov

Post-Synthetic Derivatization and Functionalization of Nicotinonitrile Scaffolds

The nicotinonitrile scaffold, once synthesized, serves as a versatile platform for further chemical modifications. These derivatizations are key to developing a library of compounds with diverse properties and applications.

Strategic Halogenation and Nucleophilic Aromatic Substitution

The pyridine ring of nicotinonitrile derivatives can be strategically halogenated to introduce reactive handles for further functionalization. For example, chlorination of a pyridone precursor using reagents like phosphoryl chloride can install a chlorine atom on the ring, which can then act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov

Nucleophilic aromatic substitution is a powerful tool for introducing a wide range of functional groups onto the pyridine ring. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of electron-withdrawing groups, such as the nitrile group in nicotinonitrile, activates the ring towards nucleophilic attack. researchgate.net The subsequent loss of the halide leaving group restores the aromaticity of the ring. rsc.org This strategy has been used to introduce amino and hydrazido groups, which can then be used for further synthetic transformations. nih.govnih.gov

Table 2: Nucleophilic Aromatic Substitution on a Chlorinated Pyridinecarbonitrile

| Nucleophile | Product | Reference |

|---|---|---|

| Ammonium Acetate | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | nih.govnih.gov |

Alkylation and Other Side-Chain Modifications

Functional groups attached to the nicotinonitrile core can be readily modified. For example, acetyl groups can be converted into other functionalities. scirp.org A significant side-chain modification in the synthesis of nicotinonitrile itself is the ammonolysis of an alkyl group, typically a methyl group, at the 3-position of the pyridine ring. This reaction, often catalyzed by a supported vanadia catalyst in the presence of ammonia, converts the alkylpyridine into the corresponding nicotinonitrile. google.com This gas-phase reaction is a key industrial method for producing nicotinonitrile from 3-methylpyridine (β-picoline). google.com

Synthesis of Fused Pyridine Derivatives

The functional groups on the nicotinonitrile scaffold, particularly those introduced via nucleophilic substitution, are excellent precursors for the synthesis of fused heterocyclic systems. The cyano group and an adjacent amino or hydrazido group can undergo intramolecular cyclization reactions to form a new ring fused to the pyridine core. nih.govnih.gov

For instance, 6-amino-nicotinonitrile derivatives can be treated with various reagents to construct fused pyrido[2,3-d]pyrimidine systems. nih.govnih.gov Similarly, reaction with malononitrile can lead to the formation of a 1,8-naphthyridine derivative. Hydrazide derivatives of nicotinonitrile are also valuable intermediates, reacting with reagents like acetic acid or phenylisothiocyanate to yield fused pyrazolo[3,4-b]pyridine structures. nih.govnih.gov These fused systems significantly expand the chemical space accessible from the nicotinonitrile scaffold. cncb.ac.cn

Table 3: Compound Names

| Compound Name |

|---|

| 5-(4-Chloro-2-fluorophenyl)nicotinonitrile |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile |

| 3-methylpyridine |

| pyrido[2,3-d]pyrimidine |

| 1,8-naphthyridine |

Advanced Analytical and Spectroscopic Characterization of Nicotinonitrile Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(4-Chloro-2-fluorophenyl)nicotinonitrile, the proton signals are expected in the aromatic region (typically 7.0-9.5 ppm). The protons on the nicotinonitrile ring and the chlorofluorophenyl ring will exhibit distinct chemical shifts and coupling patterns (singlet, doublet, triplet, multiplet) due to spin-spin coupling with neighboring protons and fluorine atoms. The protons on the nicotinonitrile ring are expected at lower field (more deshielded) due to the electron-withdrawing effect of the nitrogen atom and the cyano group. The protons on the substituted phenyl ring will show complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for all the unique carbon atoms in the molecule. The carbon of the cyano group (C≡N) typically appears in the range of 110-125 ppm. The aromatic carbons will resonate in the region of 120-165 ppm. The carbon atoms directly bonded to electronegative atoms like fluorine and chlorine will have their chemical shifts significantly influenced (e.g., the C-F bond will show a large one-bond coupling constant, ¹JC-F).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar structural motifs and are not experimentally derived for this specific compound.

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity / Notes |

|---|---|---|

| ¹H (Nicotinonitrile Ring) | 8.5 - 9.2 | Doublets or singlets |

| ¹H (Chlorofluorophenyl Ring) | 7.2 - 7.8 | Doublets, Triplets, or Multiplets due to H-H and H-F coupling |

| ¹³C (Cyano Group, -C≡N) | 115 - 120 | - |

| ¹³C (Aromatic Rings) | 120 - 165 | Carbon attached to Fluorine will appear as a doublet with a large coupling constant (¹JC-F) |

Vibrational (Infrared) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano group, aromatic C-H bonds, aromatic C=C bonds, the C-F bond, and the C-Cl bond.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Cyano (C≡N) | 2240 - 2220 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-Cl | 850 - 550 | Stretching |

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, the absorption is primarily due to π→π* transitions within the conjugated aromatic system. The spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with the 35Cl and 37Cl isotopes in an approximate 3:1 ratio). The fragmentation pattern would provide clues about the structure. Common fragmentation pathways could include the loss of the chlorine atom, the fluorine atom, or the cyano group. Cleavage of the bond connecting the two aromatic rings is also a likely fragmentation pathway.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a definitive technique for determining the absolute three-dimensional structure of a crystalline compound. bris.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles. This technique would confirm the connectivity of the atoms and provide insight into the conformation of the molecule in the solid state, such as the dihedral angle between the planes of the nicotinonitrile and the 4-chloro-2-fluorophenyl rings. The crystal structure would also reveal information about intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC, LC-MS)

Chromatographic methods are essential for separating mixtures and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the starting materials, intermediates, and the final product can be separated based on their different polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS method would be used to determine the purity of this compound with high accuracy. The liquid chromatography component separates the target compound from any impurities, and the mass spectrometer provides the molecular weight of the eluting components, confirming the identity of the main peak and helping to identify any minor impurities. nih.gov

Computational and Theoretical Approaches in Nicotinonitrile Research

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of nicotinonitrile derivatives, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

Research on related cyanopyridine and nicotinonitrile structures has demonstrated their potential as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov For instance, docking simulations of nicotinonitrile derivatives into the ATP-binding site of kinases like Pim-1 have revealed key interactions. nih.gov These studies often show that the pyridine (B92270) nitrogen and the cyano group are critical for forming hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors.

While specific docking studies for 5-(4-Chloro-2-fluorophenyl)nicotinonitrile are not extensively published, analysis of analogous structures allows for a hypothetical binding model. The 4-chloro-2-fluorophenyl group would likely occupy a hydrophobic pocket within the target's active site. The chlorine and fluorine atoms can modulate the electronic properties of the phenyl ring and form specific halogen bonds or other non-covalent interactions, potentially enhancing binding affinity and selectivity. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with aromatic residues. mdpi.com

Table 1: Representative Ligand-Target Interactions for Nicotinonitrile Analogs from Docking Studies

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |

| Pim-1 Kinase | Lys67, Glu121 | Hydrogen Bonding | Nicotinonitrile derivatives |

| Tyrosine Kinase | Cys, Asp, Glu | Hydrogen Bonding, Hydrophobic | Pyrazolopyridine derivatives |

| DNA | Minor Groove | Intercalation, Hydrogen Bonding | Quinolinyl nicotinonitriles |

This table is illustrative, based on studies of related nicotinonitrile compounds to infer potential interactions for this compound.

De Novo Design and Virtual Library Screening for Novel Nicotinonitrile Analogues

Building upon the core scaffold of this compound, computational methods facilitate the design of novel analogues with potentially improved properties. De novo design algorithms can generate new molecular structures from scratch, aiming to fit a specific target's active site. nih.gov Virtual library screening, on the other hand, involves the creation of a large, computationally enumerated set of derivatives based on a common scaffold, which are then rapidly assessed through docking or other filtering methods. nih.gov

A virtual library derived from this compound could be generated by systematically varying substituents at different positions. For example, the chloro and fluoro atoms on the phenyl ring could be replaced with other halogens or small alkyl groups. The cyano group on the pyridine ring could be substituted with other electron-withdrawing groups like carboxamides or esters to explore different hydrogen bonding patterns. These virtual compounds are then screened in silico to prioritize a smaller, more manageable set for chemical synthesis and biological testing, accelerating the discovery of lead compounds. nih.govresearchgate.net

Table 2: Example of a Virtual Library Design Strategy for Nicotinonitrile Analogues

| Scaffold Position | Original Group | Potential Modifications for Library | Rationale |

| Phenyl Ring C4 | -Cl | -Br, -CH3, -CF3 | Modulate lipophilicity and steric interactions. |

| Phenyl Ring C2 | -F | -H, -Cl, -OCH3 | Alter electronic properties and hydrogen bonding capacity. |

| Pyridine Ring C3 | -CN | -CONH2, -COOCH3 | Introduce different hydrogen bond donor/acceptor patterns. |

| Pyridine Ring C2, C4, C6 | -H | -NH2, -OH, small alkyls | Explore new interaction points with the target protein. |

Quantitative and Qualitative Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies investigate the connection between the chemical structure of a molecule and its biological activity. nih.gov For nicotinonitrile derivatives, SAR analyses have provided valuable insights. For example, studies on related compounds have shown that the nature and position of substituents on the phenyl ring significantly influence their biological effects, such as anticancer or molluscicidal activity. nih.govnih.gov

Qualitative SAR involves observing trends, such as noting that adding a halogen at a particular position generally increases activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate chemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity. nih.govresearchgate.net These models, once validated, can predict the activity of unsynthesized compounds, providing a powerful tool for prioritizing synthetic efforts. nih.gov For a series of nicotinonitrile analogues, a QSAR model might reveal that activity is positively correlated with the hydrophobicity of the C4 phenyl substituent and negatively correlated with its steric bulk, guiding the design of more potent compounds.

Key findings from SAR studies on related heterocyclic compounds indicate that:

Aromatic Substitution: The presence of electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, is often crucial for activity. nih.gov

Heterocyclic Core: The pyridine ring itself is a key pharmacophoric element, often involved in critical hydrogen bonding with biological targets. acs.org

Reaction Mechanism Simulations and Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule like this compound. researchgate.netnih.gov These methods can be used to calculate a variety of molecular properties that are difficult to measure experimentally.

Key applications include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP can highlight regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions. researchgate.net The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability. emerginginvestigators.org

Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound. researchgate.net

Reaction Mechanism Simulation: Computational modeling can elucidate the step-by-step mechanism of chemical reactions, such as the synthesis of nicotinonitriles. nih.gov This involves identifying transition states and intermediates, allowing for the calculation of activation energies and reaction rates. Such simulations can help optimize reaction conditions to improve yields and reduce byproducts. nih.gov

Table 3: Theoretical Properties of Nicotinonitrile Scaffolds from Quantum Calculations

| Calculated Property | Significance | Typical Method |

| Optimized Molecular Geometry | Predicts the most stable 3D structure and bond parameters. | DFT (e.g., B3LYP/6-311G) |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interactions. | DFT, Hartree-Fock |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. | DFT, Hartree-Fock |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule, influencing intermolecular interactions. | DFT, Hartree-Fock |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. | DFT |

This table summarizes common quantum chemical calculations and their relevance, applicable to the study of this compound.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chloro-2-fluorophenyl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and Friedel-Crafts alkylation. For example:

- Nicotinonitrile Core Formation : React pyridine derivatives with nitrile precursors under basic conditions (e.g., NaOMe/EtOH, reflux).

- Aryl Group Introduction : Use chlorinated/fluorinated aryl halides in nucleophilic displacement reactions. Solvent polarity (DMF vs. ethanol) and temperature (80°C vs. reflux) significantly impact yields .

- Example Optimization Table :

| Reagent | Solvent | Temp. | Time | Yield | Source |

|---|---|---|---|---|---|

| Piperidine | DMF | 80°C | 12h | 72% | |

| NaOMe | Ethanol | Reflux | 6h | 65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and aryl halide bonds. KBr pellet preparation is standard .

- NMR : ¹³C NMR distinguishes aromatic carbons and nitrile groups. Chemical shifts for Cl/F-substituted phenyl rings appear downfield (δ 120-140 ppm) .

- X-ray Crystallography : Resolves crystal packing and substituent geometry, critical for structure-activity studies .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Building Block : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated/chlorinated motifs .

- Heterocycle Synthesis : Serves as a precursor for pyridine-fused systems via cyclization with thiols or amines .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro-2-fluorophenyl group influence reactivity in nucleophilic substitution?

- Methodological Answer :

- The electron-withdrawing Cl and F substituents activate the aryl ring via inductive effects, facilitating nucleophilic attack.

- Mechanistic studies (e.g., kinetic isotope effects) reveal a two-step addition-elimination process. Polar aprotic solvents (DMF) stabilize transition states, improving yields .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

- Variable Control : Replicate reactions with strict control of solvent purity, moisture levels, and catalyst loading.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or nitrile hydrolysis) that reduce yields .

- Case Study : A 10% yield discrepancy between DMF and ethanol systems was attributed to competing hydrolysis in protic solvents .

Q. What strategies enhance the compound's bioactivity in enzyme inhibition studies?

- Methodological Answer :

- Derivatization : Introduce sulfanyl or amino groups at the 2-position to improve binding affinity (e.g., 2-piperidinyl derivatives show enhanced kinase inhibition) .

- Structure-Activity Relationship (SAR) : Modify the trifluoromethyl group to balance lipophilicity and target engagement. Molecular docking studies guide rational design .

Q. What are the challenges in studying the compound's environmental fate and surface interactions?

- Methodological Answer :

- Adsorption Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to track interactions with indoor surfaces (e.g., glass, polymers) .

- Degradation Pathways : Oxidative degradation by ozone or UV light generates halogenated byproducts; GC-MS quantifies these metabolites .

Future Directions & Open Questions

Q. What gaps exist in understanding the compound's pharmacokinetics and toxicity?

- Methodological Answer :

- In Silico Models : Predict ADMET properties using software like SwissADME. Validate with in vitro hepatocyte assays .

- In Vivo Studies : Dose-dependent toxicity in murine models remains unexplored; prioritize acute toxicity profiling (OECD 423 guidelines) .

Q. How can computational chemistry accelerate the design of novel derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.